methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a sulfamoyl group, fluorine, and a methyl carboxylate. The synthesis involves diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate followed by sulfamoylation with 3-chloro-4-methylaniline in a DMF medium .
Properties
IUPAC Name |
methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO4S2/c1-9-6-7-10(8-11(9)18)20-26(22,23)16-14-12(19)4-3-5-13(14)25-15(16)17(21)24-2/h3-8,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVWPKSRRDXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate
The benzo[b]thiophene intermediate is treated with n-butyl lithium in tetrahydrofuran (THF) at -70°C, followed by sulfur dioxide gas to form a sulfinate salt. Chlorination with N-chlorosuccinimide (NCS) at 0°C yields the sulfonyl chloride.
Amidation with 3-Chloro-4-Methylaniline
The sulfonyl chloride reacts with 3-chloro-4-methylaniline in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions. Sodium hydride or potassium hydroxide is used to deprotonate the aniline, facilitating nucleophilic attack.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | KOH in acetonitrile | 93.5% |
| Temperature | 35–40°C | 85–95% |
| Solvent | Acetonitrile over DMF | Purity >99% |
Fluorination at Position 4
Direct fluorination of the benzo[b]thiophene core is achieved via electrophilic aromatic substitution (EAS). A directed ortho-metalation strategy using lithium diisopropylamide (LDA) generates a stabilized anion at position 4, which reacts with N-fluorobenzenesulfonimide (NFSI). Alternative methods include halogen exchange (Halex) using potassium fluoride under microwave irradiation, though yields are moderate (60–70%).
Esterification at Position 2
The methyl ester group is introduced early in the synthesis to avoid side reactions during subsequent steps. The carboxylic acid precursor (generated via oxidation of a methyl group) undergoes Fischer esterification with methanol and sulfuric acid. Alternatively, a Mitsunobu reaction using methyl iodide and triphenylphosphine in THF achieves higher regioselectivity.
Final Coupling and Purification
The fully functionalized benzo[b]thiophene intermediate is purified via recrystallization from aqueous ethanol. Chromatographic methods (silica gel, ethyl acetate/hexane) resolve residual isomers. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with reported purity exceeding 99.5%.
Mechanistic Insights and Side Reactions
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Cyclization Side Products : Isomeric 4-substituted benzo[b]thiophenes form due to competing electrophilic attack positions.
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Sulfamoylation Challenges : Over-chlorination with NCS may yield disulfonyl chlorides, necessitating strict temperature control.
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Ester Hydrolysis : Acidic or basic conditions during later stages can hydrolyze the methyl ester, requiring neutral pH maintenance.
Industrial-Scale Adaptations
Large-scale synthesis (e.g., 50 g batches) employs continuous flow reactors for sulfonyl chloride formation, reducing exothermic risks. Solvent recycling (acetonitrile, THF) and catalytic boron trifluoride recovery improve cost-efficiency.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The fluorine atom can enhance the compound’s binding affinity and stability, while the benzo[b]thiophene core can facilitate interactions with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure and Substituent Variations
The compound’s benzo[b]thiophene core distinguishes it from simpler thiophene derivatives. Key analogs and their structural differences are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Research Findings and Implications
- Structural Superiority : The benzo[b]thiophene core may offer superior binding affinity over thiophene analogs due to extended conjugation, as observed in docking studies of similar systems .
- Synthetic Challenges : The diazotization step requires precise control to avoid byproducts, a common issue in sulfonamide synthesis .
- Comparative Bioactivity : While ST247’s PPARδ activity is documented, the target compound’s chloro and methyl groups could redirect specificity toward other targets, such as tyrosine kinases or sulfotransferases .
Biological Activity
Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a benzothiophene core , a sulfamoyl group , and multiple halogen substituents, which contribute to its unique properties. The molecular formula is with a molecular weight of approximately 395.9 g/mol . The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially improving binding affinities to target proteins .
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to inhibit various enzymes, influencing critical biological processes:
- Enzyme Inhibition : The sulfamoyl moiety can form non-covalent interactions with active sites of enzymes, leading to inhibition. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
- Binding Affinity Enhancement : The fluorine atoms are believed to increase the binding affinity and stability of the compound when interacting with target proteins, which may lead to enhanced therapeutic effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Details |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains through enzyme inhibition. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation by targeting specific signaling pathways. |
| Anti-inflammatory | May modulate inflammatory responses via enzyme inhibition related to cytokine production. |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicates that this compound demonstrates significant activity against Gram-positive bacteria, attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis.
- Anticancer Mechanisms : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis.
- Inflammatory Response Modulation : A study highlighted that this compound could reduce pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl) | Similar sulfamoyl and fluorinated structures | Potential enzyme inhibition |
| Sulfanilamide | Basic sulfonamide structure | Antibacterial properties |
| Benzothiazole derivatives | Contains benzothiazole core | Antimicrobial and anticancer activities |
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | ~85% |
| Sulfamoylation | DMF, RT, 12 h | ~70% |
Basic: What analytical techniques are critical for structural confirmation?
Rigorous characterization requires:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): SHELXL refinement for precise bond-length/angle determination .
Advanced: How can reaction conditions be optimized for the sulfamoylation step?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of solvent (DMF vs. THF), temperature (RT vs. 50°C), and stoichiometry to maximize yield .
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions (e.g., hydrolysis of chlorosulfonyl intermediates) .
- Catalysis : Triethylamine or DMAP can accelerate nucleophilic substitution by deprotonating the aniline .
Advanced: What computational approaches elucidate electronic and structural properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets (e.g., enzyme active sites) .
- Molecular Docking : Simulate binding affinities with proteins (e.g., hepatitis B viral targets) using software like AutoDock .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in crystallographic data .
Advanced: How are crystallographic data refined for accurate structural determination?
- SHELX Suite : Use SHELXL for small-molecule refinement, leveraging least-squares minimization to resolve disorder or twinning .
- Validation Tools : Check for outliers using R-factors, residual electron density maps, and the CIF-check tool in PLATON .
- Twinned Data : Apply twin-law matrices (e.g., two-domain twinning) in SHELXL for challenging datasets .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare NMR chemical shifts with analogous compounds (e.g., methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl] derivatives) .
- Dynamic NMR : Assess rotational barriers of the sulfamoyl group if splitting is observed in ¹H NMR .
- Complementary Techniques : Pair X-ray data with solid-state NMR to address solution vs. solid-state discrepancies .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., replace 4-fluoro with chloro or methoxy) and test biological activity (e.g., antimicrobial assays) .
- Pharmacophore Modeling : Identify critical moieties (e.g., sulfamoyl group, fluorobenzo[b]thiophene) for target binding using QSAR tools .
- Metabolic Stability : Assess ester hydrolysis in vitro (e.g., liver microsomes) to prioritize stable analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
